![molecular formula C18H15Cl2N3O2 B13412483 8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine](/img/structure/B13412483.png)
8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine is a complex organic compound belonging to the class of triazolobenzodiazepines These compounds are known for their diverse pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chlorobenzoyl chloride with 2-amino-5-chlorobenzophenone to form an intermediate, which is then cyclized with hydrazine to produce the triazole ring. Subsequent methylation and methoxylation steps yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of deschloro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
Major products formed from these reactions include hydroxylated, deschloro, and substituted derivatives, each with potentially different pharmacological properties .
Scientific Research Applications
8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other triazolobenzodiazepines.
Biology: Studied for its effects on neurotransmitter systems and potential as a therapeutic agent.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
Mechanism of Action
The mechanism of action of 8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. The compound binds to the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. This interaction involves specific molecular targets and pathways that are crucial for its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
Triazolam: Another triazolobenzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Known for its anxiolytic effects, commonly used in the treatment of anxiety disorders.
Flualprazolam: A designer benzodiazepine with structural similarities and potent effects.
Uniqueness
8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other triazolobenzodiazepines. Its methoxy group and specific halogen substitutions contribute to its unique binding affinity and efficacy at the GABA_A receptor .
Properties
Molecular Formula |
C18H15Cl2N3O2 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
8-chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-11-21-22-17-10-25-18(24-2,13-5-3-4-6-15(13)20)14-9-12(19)7-8-16(14)23(11)17/h3-9H,10H2,1-2H3 |
InChI Key |
QZIBEZONWWJOAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(OC2)(C4=CC=CC=C4Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


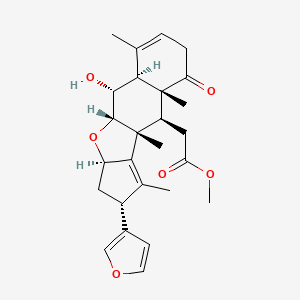
![4,4,5,5-Tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13412411.png)

![4-[4-[(Pentylamino)methyl]phenoxy]benzamide](/img/structure/B13412419.png)
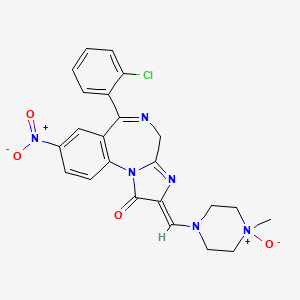
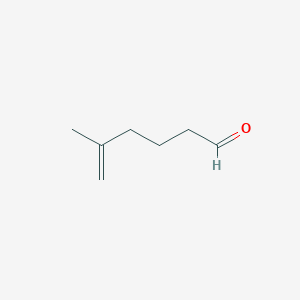

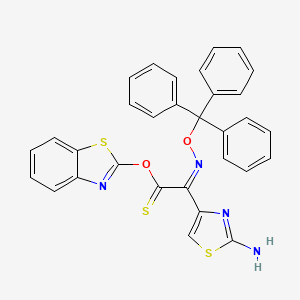
![N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride](/img/structure/B13412475.png)
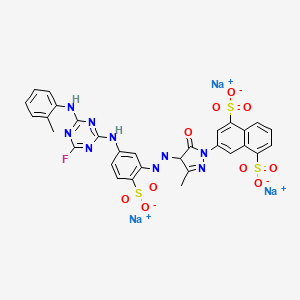
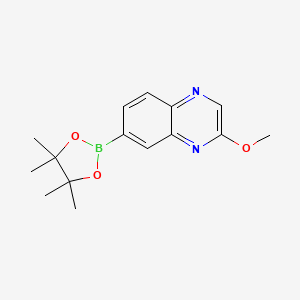
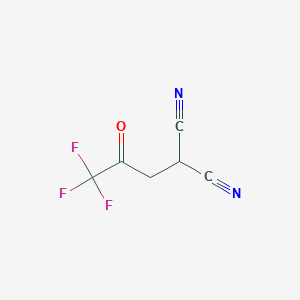

![(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methane](/img/structure/B13412498.png)
